6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
“6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic compound that features a pyrazole ring, a purine derivative, and a dihydropyridazinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and purine derivatives, followed by their coupling through various organic reactions such as nucleophilic substitution or condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or purine rings.
Reduction: Reduction reactions could be used to modify the dihydropyridazinone moiety.
Substitution: Various substitution reactions could be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. They might be used in studies aimed at understanding biological pathways or developing new therapeutic agents.
Medicine
In medicinal chemistry, such compounds are of interest for their potential pharmacological activities. They might be screened for activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. It might also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one: Lacks the purine and azetidine moieties.
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one: Lacks the pyrazole ring.
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-pyridazin-3-one: Lacks the dihydro component.
Uniqueness
The uniqueness of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” lies in its combination of a pyrazole ring, a purine derivative, and a dihydropyridazinone moiety. This combination of structural features might confer unique biological activities or chemical reactivity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O/c1-11-5-12(2)27(23-11)14-3-4-15(28)26(24-14)8-13-6-25(7-13)18-16-17(20-9-19-16)21-10-22-18/h3-5,9-10,13H,6-8H2,1-2H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIHCBTZOBBYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4NC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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